

detailed spectroscopic analysis of 2,4,6triphenylphosphorin (NMR, IR, Mass Spectrometry)

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Compound of Interest

Compound Name: Phosphorin, 2,4,6-triphenyl
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A Detailed Spectroscopic Analysis of 2,4,6-Triphenylphosphorin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 2,4,6-triphenylphosphorin, a heterocyclic aromatic phosphorus compound of significant interest in materials science and medicinal chemistry. Due to the limited availability of complete experimental spectra for 2,4,6-triphenylphosphorin in public databases, this guide presents a combination of available experimental data, expected spectral characteristics, and direct comparisons with structurally related compounds. This comparative approach allows for a comprehensive understanding of its spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,4,6-triphenylphosphorin and its comparative compounds.

Table 1: Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
2,4,6- Triphenylphosphorin	С23Н17Р	324.35	324 (M+), additional peaks corresponding to fragmentation of phenyl groups are expected.[1][2]
Triphenylphosphine	C18H15P	262.29	262 (M+), 185, 183, 152, 108, 77
Triphenylphosphine Oxide	C18H15OP	278.28	278 (M+), 277, 201, 183, 153, 77[3]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Compound	Nucleus	Solvent	Chemical Shift (δ, ppm)	Coupling Constants (J, Hz)
2,4,6- Triphenylphosph orin	¹ H	CDCl₃	Expected in the aromatic region (approx. 7.0-8.5 ppm)	Expected complex spin-spin coupling
13 C	CDCl₃	Expected in the aromatic region (approx. 120-150 ppm) with distinct signals for the phosphorin ring carbons	Expected C-P coupling	
31 P	CDCl₃	Expected in the range of phosphinines (approx. 170-200 ppm)	-	
Triphenylphosphi ne	¹ H	Benzene-d₅	7.24 (m), 6.93 (m)	J(H,H) and J(P,H) couplings observed
13 C	CDCl ₃	137.2 (d, ¹ J(P,C) = 10.3), 133.8 (d, ² J(P,C) = 20.2), 128.6 (d, ⁴ J(P,C) = 7.2), 128.5 (s)	-	
31 P	CDCl ₃	-5.4	-	
Triphenylphosphi ne Oxide	¹ H	CDCl₃	7.75-7.45 (m)	-
13C	CDCl₃	133.4 (d, ¹ J(P,C) = 104.5), 132.1 (d, ⁴ J(P,C) = 2.9),	-	



		131.8 (d, ² J(P,C)	
	= 10.1), 128.5 (d,		
		³ J(P,C) = 12.4)	
31 P	CDCl₃	29.2 -	

Note: Specific experimental NMR data for 2,4,6-triphenylphosphorin is not readily available in the searched literature. The expected values are based on the analysis of similar aromatic phosphorus heterocycles.

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Bands (cm ⁻¹)	Assignment
2,4,6-Triphenylphosphorin	~3100-3000	Aromatic C-H stretch
~1600-1450	Aromatic C=C ring stretch	
~1100-1000	P-C stretch	-
~900-675	Aromatic C-H out-of-plane bend	-
Triphenylphosphine	3055, 1586, 1480, 1434, 1091, 743, 694	Aromatic C-H stretch, C=C stretch, P-Ph stretch, C-H bend
Triphenylphosphine Oxide	3057, 1592, 1484, 1438, 1191 (P=O), 1121, 752, 694	Aromatic C-H stretch, C=C stretch, P=O stretch, P-Ph stretch, C-H bend[3]

Note: The IR data for 2,4,6-triphenylphosphorin is predicted based on characteristic functional group frequencies.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.
- ³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for phosphorus compounds (e.g., -50 to 250 ppm) should be used. 85% H₃PO₄ is used as an external standard.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.



 Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

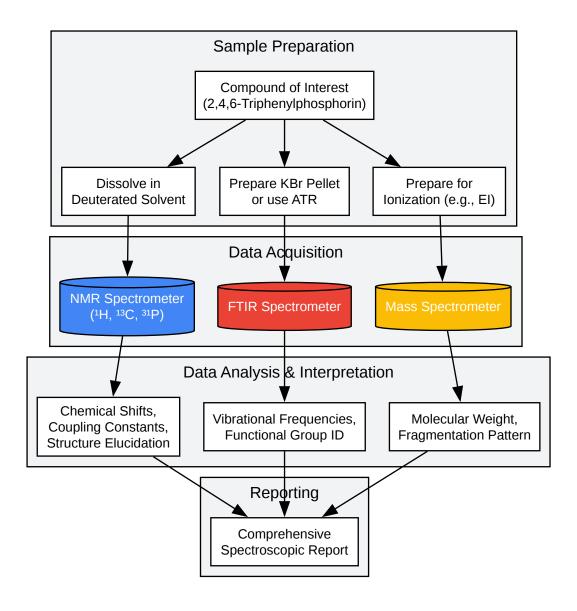
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a stable organic molecule like 2,4,6-triphenylphosphorin, Electron Ionization (EI) is a common technique.
- Instrumentation: Employ a mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. The NIST Mass Spectrometry Data Center provides a reference spectrum for 2,4,6-triphenylphosphorin.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

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